Benzoyl chloride

Description

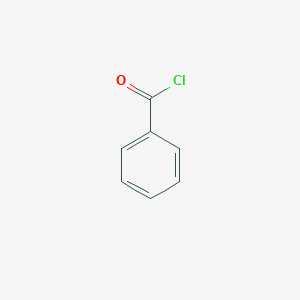

Structure

3D Structure

Properties

IUPAC Name |

benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO, Array, C6H5COCl | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzoyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzoyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026631 | |

| Record name | Benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoyl chloride appears as a colorless fuming liquid with a pungent odor. Flash point 162 °F. Lachrymator, irritating to skin and eyes. Corrosive to metals and tissue. Density 10.2 lb / gal. Used in medicine and in the manufacture of other chemicals., Liquid, Colorless, fuming liquid with a pungent odor; [HSDB] Colorless to slightly brown liquid; [CHRIS], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless fuming liquid with a pungent odor. | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

387 °F at 760 mmHg (NTP, 1992), 201 °C, BP: 197.2 °C at 760 mm Hg, 197.2 °C, 387 °F | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

162 °F (NTP, 1992), 68 °C, 72 °C (162 °F) - closed cup, 162 °F (72 °C)(open cup), 68 °C (closed cup), 72 °C c.c., 162 °F | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Decomposes (NTP, 1992), Decomposed by water, alcohol, Miscible with ethyl ether; soluble in benzene, carbon tetrachloride, carbon disulfide, Miscible with ether, benzene, carbon disulfide, oils, Soluble in ether and carbon disulfide, Solubility in water: reaction | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.211 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2070 at 25 °C/4 °C, Relative density (water = 1): 1.21, 1.211 | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.88 (Air = 1), Relative vapor density (air = 1): 4.88, 4.88 | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 1 mmHg at 89.8 °F (NTP, 1992), 0.7 [mmHg], VP: 1 mm Hg at 32.1 °C, 0.700 mm Hg at 25 °C, extrapolated, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Maximum Limits of Impurities: residue after ignition 0.005%; phosphorus compounds (as P) 0.002%; heavy metals (as Pb) 0.001%; iron (Fe) 0.001%. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Transparent, colorless liquid, Colorless, fuming liquid, Colorless to slightly yellow liquid | |

CAS No. |

98-88-4 | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTY8706W36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

30.2 °F (NTP, 1992), -0.5 °C, -1 °C, 30.2 °F | |

| Record name | BENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/778 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Genesis of a Keystone Reagent: A Technical History of Benzoyl Chloride

An in-depth guide for researchers, scientists, and drug development professionals on the history, discovery, and synthesis of benzoyl chloride.

Introduction

This compound (C₆H₅COCl), a colorless to slightly yellow fuming liquid with a characteristic pungent odor, stands as a cornerstone reagent in the edifice of modern organic chemistry.[1][2] Its high reactivity as an acylating agent has made it an indispensable tool in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, polymers, and fragrances.[3] This technical guide delves into the historical origins of this compound, tracing its discovery to the foundational work on the "benzoyl radical" theory. It further provides a detailed examination of key historical and contemporary synthetic methodologies, complete with experimental protocols and quantitative data to serve as a valuable resource for laboratory professionals.

Historical Discovery: The Benzoyl Radical Theory

The story of this compound is intrinsically linked to the pioneering work of German chemists Justus von Liebig and Friedrich Wöhler in the 1830s. Their collaborative investigation into the oil of bitter almonds (benzaldehyde) led to a groundbreaking concept in the nascent field of organic chemistry: the theory of compound radicals.[4] In 1832, Liebig and Wöhler demonstrated that a stable grouping of atoms, which they named the "benzoyl radical" (C₇H₅O), could be transferred intact through a series of chemical transformations.[4]

Their research showed that benzaldehyde (B42025), benzoic acid, and several other derivatives all contained this common benzoyl moiety.[4] It was within this seminal work that this compound was first synthesized, not as a primary objective, but as a derivative to support their radical theory.[5] This discovery was a pivotal moment, providing a new framework for understanding the structure and reactivity of organic molecules and laying the groundwork for the systematic study of functional groups.

Early Synthesis Methodologies

The initial syntheses of this compound were direct and illustrative of the chemical understanding of the time. These methods, while perhaps less refined than modern procedures, established the fundamental transformations that are still relevant today.

From Benzaldehyde: The Original Synthesis

The first preparation of this compound was achieved by the direct action of chlorine gas on benzaldehyde.[6] This reaction proceeds via a free-radical mechanism, where chlorine radicals substitute the aldehydic hydrogen.

Experimental Protocol: Synthesis of this compound from Benzaldehyde and Chlorine

-

Apparatus: A round-bottom flask is fitted with a reflux condenser and a gas inlet tube that extends nearly to the bottom of the flask. The top of the condenser is connected to a gas absorption trap to neutralize the evolved hydrogen chloride gas.

-

Procedure:

-

100 grams of cold and dry benzaldehyde are placed into the reaction flask.[5]

-

A steady stream of dry chlorine gas is bubbled through the benzaldehyde. The gas is readily absorbed, and a vigorous evolution of hydrogen chloride is observed.[5]

-

As the initial vigorous reaction subsides, the mixture is gently heated to maintain a gentle boil, while the chlorine gas flow is continued.[5]

-

The reaction is considered complete when the evolution of hydrogen chloride ceases.[5]

-

A stream of dry air or carbon dioxide is then passed through the apparatus to expel any excess dissolved chlorine.[5]

-

The crude this compound is then purified by distillation, collecting the fraction boiling at approximately 197-198 °C.[5]

-

-

Yield: The yield for this reaction is reported to be nearly quantitative.[5]

References

Fundamental Properties of Benzoyl Chloride for Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl chloride (C₆H₅COCl), a colorless to slightly yellow fuming liquid with a pungent odor, is a pivotal acylating agent in organic synthesis.[1][2] Its high reactivity, stemming from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion, makes it an essential building block in the pharmaceutical, dye, and polymer industries.[3][4] This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its key reactions, and critical safety information to ensure its effective and safe utilization in a laboratory setting.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application in synthesis.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO | [5] |

| Molar Mass | 140.57 g/mol | [6] |

| Appearance | Colorless, fuming liquid | [3][6] |

| Odor | Pungent, aromatic, almond-like | [6] |

| Density | 1.211 g/cm³ (at 25 °C) | [6] |

| Melting Point | -1 °C | [6] |

| Boiling Point | 197.2 °C | [6] |

| Flash Point | 72 °C (closed cup) | [7] |

| Vapor Pressure | 0.4 mmHg (at 20 °C) | [6] |

| Solubility | Reacts with water and alcohols. Miscible with benzene (B151609), carbon disulfide, ethers, and chloroform. | [1][6][8] |

| Refractive Index (n20/D) | 1.554 |

Reactivity and Chemical Behavior

This compound is a classic acyl chloride and participates in a wide range of nucleophilic acyl substitution reactions.[5] Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles.

-

Hydrolysis: It reacts with water to produce benzoic acid and hydrochloric acid.[5][9] This reaction can be slow but is exothermic.[10]

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters. This is a common method for protecting hydroxyl groups or synthesizing benzoate (B1203000) esters.[6]

-

Reaction with Amines: It readily reacts with primary and secondary amines to form amides.[6] This reaction is fundamental in peptide synthesis and the creation of various pharmaceutical compounds.

-

Friedel-Crafts Acylation: With aromatic compounds, in the presence of a Lewis acid catalyst like aluminum chloride, it undergoes Friedel-Crafts acylation to produce benzophenones and related derivatives.[6][11]

-

Reaction with Peroxides: Treatment with hydrogen peroxide and sodium hydroxide (B78521) yields benzoyl peroxide, a widely used polymerization initiator.[5]

Key Synthetic Applications and Experimental Protocols

This compound's versatility as a reagent is demonstrated in numerous synthetic transformations. Detailed protocols for some of the most common applications are provided below.

Schotten-Baumann Reaction: Synthesis of N-Benzoylaniline

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides in the presence of an aqueous base.[12][13]

Experimental Protocol:

-

Reactant Preparation: In a 100 mL Erlenmeyer flask, add aniline (B41778) (2.5 mL, 2.6 g). To this, add 25 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[12]

-

Addition of this compound: While vigorously shaking the flask, add this compound (3.5 mL, 4.3 g) dropwise. It is crucial to shake for approximately one minute after each addition.[12]

-

Reaction: After the complete addition of this compound, stopper the flask and shake it vigorously for 15 minutes. The reaction is exothermic, and cooling may be necessary. The completion of the reaction is indicated by the disappearance of the characteristic smell of this compound and the formation of a white precipitate.[12]

-

Workup and Purification: Filter the solid product and wash it multiple times with cold water. The crude N-benzoylaniline can be purified by recrystallization from boiling alcohol.[12]

Esterification: Synthesis of Phenyl Benzoate

This reaction is an example of the acylation of a phenol (B47542), also often carried out under Schotten-Baumann conditions.[14]

Experimental Protocol:

-

Reactant Preparation: In an Erlenmeyer flask, dissolve 1 gram of phenol in 15 mL of 10% aqueous sodium hydroxide solution.[15]

-

Addition of this compound: Add 2 mL of this compound to the flask.[15]

-

Reaction: Stopper the flask and shake it vigorously for about 30 minutes. The disappearance of the this compound odor indicates the completion of the reaction.[15]

-

Workup and Purification: The precipitated phenyl benzoate is collected by filtration, washed thoroughly with water, and then dried. The product can be recrystallized from ethanol.[15][16]

Friedel-Crafts Acylation: Synthesis of Benzophenone

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and a carbonyl group.[11]

Experimental Protocol:

-

Reaction Setup: To a mixture of benzene and solid aluminum chloride in a flask, carefully add this compound in the cold. Hydrogen chloride gas will be evolved.[17]

-

Reaction: After the addition is complete, heat the mixture under reflux at 60°C for approximately 30 minutes.[17]

-

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[18]

-

Extraction and Purification: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with a 10% NaOH solution to remove unreacted this compound and benzoic acid, and then with water until neutral. The organic layer is then dried, and the solvent is removed to yield crude benzophenone, which can be purified by recrystallization or vacuum distillation.[18]

Amide Synthesis: Preparation of Benzamide (B126)

The reaction of this compound with ammonia (B1221849) provides a straightforward route to benzamide.[19]

Experimental Protocol:

-

Reactant Preparation: In a 250 mL conical flask, place 10 mL of concentrated liquid ammonia.[20]

-

Addition of this compound: Add 2 mL of this compound in small portions with continuous shaking. The flask should be stoppered.[20]

-

Reaction: The reaction is exothermic; cool the flask under running tap water if necessary. Continue shaking for an additional 15 minutes. Benzamide will separate as fine flakes.[20]

-

Workup and Purification: Filter the product and recrystallize it from hot water to obtain colorless crystals of benzamide.[20][21]

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanisms

The following diagrams illustrate the mechanisms of key reactions involving this compound.

Caption: Mechanism of the Schotten-Baumann Reaction.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

The following diagram outlines a general workflow for a synthesis involving this compound.

Caption: General experimental workflow for synthesis using this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

Corrosive: It causes severe skin burns and eye damage.[22]

-

Lachrymator: The vapors are irritating to the eyes and mucous membranes.[6]

-

Water-Reactive: It reacts with water and moisture, releasing heat and toxic, corrosive hydrogen chloride gas.[3][10]

-

Harmful if Inhaled or Swallowed: Inhalation can cause chemical burns to the respiratory tract, and ingestion can cause severe damage to the digestive tract.[23]

Recommended Handling Procedures:

-

Always work in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[6][24]

-

Keep away from water and moisture. Use dry glassware and reagents.[3]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as alcohols, bases, and oxidizing agents.[23]

-

In case of a spill, absorb the material with a non-combustible absorbent material like sand or earth and dispose of it as hazardous waste. Do not use water to clean up spills.[10][24]

-

Have an eyewash station and safety shower readily available.[23]

Conclusion

This compound is an indispensable reagent for the synthesis of a wide array of organic compounds. Its high reactivity, while making it extremely useful, also necessitates stringent safety precautions. By understanding its fundamental properties and employing the detailed experimental protocols provided in this guide, researchers, scientists, and drug development professionals can effectively and safely harness the synthetic potential of this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 98-88-4 [chemicalbook.com]

- 3. What is this compound Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 4. This compound: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. byjus.com [byjus.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. byjus.com [byjus.com]

- 14. medpharma12.com [medpharma12.com]

- 15. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. benchchem.com [benchchem.com]

- 19. brainly.in [brainly.in]

- 20. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]

- 21. Benzamide synthesis - chemicalbook [chemicalbook.com]

- 22. carlroth.com [carlroth.com]

- 23. cdn.lasec.co.za [cdn.lasec.co.za]

- 24. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Reaction Mechanism of Benzoyl Chloride with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction mechanism between benzoyl chloride and water. The hydrolysis of this compound is a fundamental reaction in organic chemistry, pivotal in various synthetic pathways and relevant to understanding the stability and reactivity of acyl chlorides in aqueous environments, a crucial aspect in drug development and formulation. This document details the mechanistic pathways, reaction kinetics, and experimental methodologies for studying this reaction, supported by quantitative data and visual representations of the underlying chemical processes.

Introduction

This compound (C₆H₅COCl), an aromatic acyl chloride, reacts readily with water in a nucleophilic acyl substitution reaction to yield benzoic acid (C₆H₅COOH) and hydrochloric acid (HCl).[1][2] This hydrolysis is often vigorous and is a classic example of the high reactivity of acyl chlorides towards nucleophiles.[3] The reaction's progression and mechanism are significantly influenced by the solvent system and the presence of any substituents on the aromatic ring.[2][4] Understanding the kinetics and mechanism of this reaction is essential for controlling reaction outcomes, optimizing synthetic procedures, and predicting the fate of acyl chloride-containing compounds in biological systems.

Reaction Mechanism

The hydrolysis of this compound is not governed by a single, invariant mechanism. Instead, it can proceed through a spectrum of pathways, exhibiting characteristics of both second-order nucleophilic substitution (Sₙ2-like or associative) and first-order nucleophilic substitution (Sₙ1-like or dissociative) mechanisms.[2][5] The predominant pathway is highly dependent on the polarity of the solvent and the electronic nature of any substituents on the benzene (B151609) ring.[2][4]

Associative (Sₙ2-like) Mechanism

In more nucleophilic or less polar solvents, the reaction tends to follow an associative pathway. This mechanism involves the direct attack of a water molecule on the electrophilic carbonyl carbon of the this compound. This concerted or near-concerted process leads to the formation of a tetrahedral intermediate.[6] This intermediate is transient and quickly collapses, expelling a chloride ion as the leaving group and subsequently losing a proton to yield benzoic acid.

Below is a graphical representation of the associative pathway.

Caption: Associative (Sₙ2-like) mechanism of this compound hydrolysis.

Dissociative (Sₙ1-like) Mechanism

In highly polar, non-nucleophilic solvents, the reaction can proceed through a dissociative mechanism. This pathway involves the initial, rate-determining ionization of this compound to form a resonance-stabilized acylium ion and a chloride ion.[4] The planar acylium ion is then rapidly attacked by a water molecule to form a protonated benzoic acid, which subsequently loses a proton to yield the final product. Electron-donating groups on the benzene ring can stabilize the acylium ion, favoring this dissociative pathway.[4]

Below is a graphical representation of the dissociative pathway.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. SN2 character of hydrolysis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. zchf.fct.put.poznan.pl [zchf.fct.put.poznan.pl]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilicity of Benzoyl Chloride

Abstract

This compound (C₆H₅COCl) is a pivotal acylating agent in organic synthesis, valued for its high reactivity in forming esters, amides, and ketones. Its utility stems from the pronounced electrophilicity of its carbonyl carbon, a feature governed by a combination of inductive and resonance effects. This technical guide provides a comprehensive examination of the electronic structure, reactivity, and quantitative aspects of this compound's electrophilicity. It includes detailed experimental protocols for key reactions, quantitative kinetic data, and visual diagrams of reaction mechanisms and workflows to support researchers in synthetic chemistry and drug development.

The Core of Electrophilicity in this compound

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon atom. This high electrophilicity is a consequence of several electronic factors:

-

Inductive Effects: The two electronegative atoms directly attached to the carbonyl carbon—oxygen and chlorine—exert strong electron-withdrawing inductive effects (-I effect). This pulls electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+) and making it a prime target for nucleophilic attack.

-

Resonance Effects: The carbonyl group is in conjugation with the benzene (B151609) ring. While the benzene ring can donate electron density through resonance, the electron-withdrawing nature of the carbonyl group itself, coupled with the inductive effects of the attached chlorine, predominates. The resonance structures illustrate the delocalization of electrons and the resulting electron deficiency at the carbonyl carbon.

-

The Role of the Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group. Once a nucleophile attacks the carbonyl carbon and forms a tetrahedral intermediate, the expulsion of the stable chloride ion is facile, driving the reaction towards completion.

These factors combine to make this compound a much stronger acylating agent than corresponding carboxylic acids or esters.

Caption: Resonance structures illustrating electron delocalization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The characteristic reaction of this compound is nucleophilic acyl substitution. This two-step mechanism involves the addition of a nucleophile to the carbonyl group, followed by the elimination of the chloride leaving group.

-

Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the chloride ion, which is a stable leaving group.

This mechanism is central to the synthesis of a wide array of functional groups, including esters (using alcohol nucleophiles) and amides (using amine nucleophiles).

Caption: The two-step mechanism of nucleophilic acyl substitution.

Quantitative Analysis of Electrophilicity

The electrophilicity of this compound can be quantified through reaction kinetics and computational chemistry. Electron-withdrawing substituents on the benzene ring increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates. Conversely, electron-donating groups decrease it.

Reaction Kinetics

A study on the alcoholysis of substituted benzoyl chlorides with n-propanol provides insight into how substituents affect reactivity. The pseudo-first-order rate constants (k) were determined at 25°C.

| Substituent (on Benzene Ring) | Rate Constant (k) at 25°C (min⁻¹) |

| H (this compound) | 0.0321 |

| m-Methoxy | 0.0340 |

| p-Bromo | 0.0590 |

| p-Iodo | 0.0617 |

| m-Iodo | 0.1044 |

| Data sourced from a study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides.[1] |

As shown, electron-withdrawing groups like halogens (Bromo, Iodo) increase the reaction rate compared to the unsubstituted this compound, confirming their enhancement of electrophilicity.

Computational Insights

Computational chemistry provides a theoretical framework for understanding electrophilicity. Key parameters include:

-

LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) energy is a critical indicator. A lower LUMO energy signifies a more electrophilic molecule, as it can more readily accept electrons from a nucleophile. For electrophiles like this compound, the LUMO is primarily localized on the carbonyl carbon.

-

Partial Atomic Charge: The calculated partial charge on the carbonyl carbon atom directly correlates with its electrophilicity. A more positive charge leads to a stronger electrostatic attraction with an incoming nucleophile, lowering the activation barrier for the reaction.

While specific values vary with the computational model used, the trend is clear: factors that lower the LUMO energy or increase the positive partial charge on the carbonyl carbon will enhance the electrophilicity and reactivity of this compound.

Key Experimental Protocols

The high electrophilicity of this compound makes it a versatile reagent in common synthetic transformations.

Protocol: Friedel-Crafts Acylation of Benzene

This reaction forms benzophenone (B1666685) and is a classic example of electrophilic aromatic substitution, where the acylium ion generated from this compound acts as the electrophile.

Reagents and Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

This compound

-

Anhydrous Benzene (Caution: Carcinogen)

-

Concentrated HCl

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous AlCl₃ (1.1-1.2 equivalents) and anhydrous benzene.[2][3] Cool the flask to 0-5°C in an ice-water bath.

-

Addition of this compound: Slowly add this compound (1 equivalent) dropwise from the dropping funnel with continuous stirring.[2] Maintain the temperature below 10°C to control the exothermic reaction and the evolution of HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours or heat under reflux (approx. 60°C) for 30 minutes to ensure completion.[4]

-

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[2][3]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.[2]

-

Washing: Combine the organic layers and wash sequentially with water, a 5-10% NaOH solution (to remove unreacted this compound and benzoic acid), and finally with brine.[2]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

Purification: Purify the crude benzophenone by recrystallization or column chromatography.

Caption: Workflow for the Friedel-Crafts acylation of benzene.

Protocol: Esterification of a Primary Alcohol

This protocol describes the synthesis of an ester from this compound and a primary alcohol, such as benzyl (B1604629) alcohol, using a base to neutralize the HCl byproduct.

Reagents and Materials:

-

Primary Alcohol (e.g., Benzyl Alcohol)

-

This compound

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the primary alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[5]

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of this compound: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the alcohol solution over 15-30 minutes with vigorous stirring.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

Quenching: Upon completion, quench the reaction by adding 1 M HCl.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ester product by column chromatography on silica (B1680970) gel or by recrystallization.

Caption: Workflow for the esterification of a primary alcohol.

Conclusion

The pronounced electrophilicity of this compound, driven by a powerful combination of inductive and resonance effects, establishes it as a cornerstone reagent in modern organic synthesis. A thorough understanding of its electronic properties, reaction kinetics, and mechanistic pathways is essential for its effective application in the synthesis of pharmaceuticals, dyes, and other high-value chemical entities. The protocols and data presented herein provide a robust foundation for researchers to leverage the synthetic potential of this versatile acylating agent.

References

Theoretical Calculations of Benzoyl Chloride Reactivity: A Technical Guide

Introduction

Benzoyl chloride (C₆H₅COCl) is a pivotal acyl chloride used extensively in organic synthesis for the production of dyes, perfumes, pharmaceuticals, and resins.[1] Its utility stems from the high reactivity of the acyl chloride group, making it an excellent benzoylating agent. Understanding the nuances of its reactivity is critical for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the theoretical and computational approaches used to elucidate the reactivity of this compound, focusing on its reaction mechanisms, the influence of electronic effects, and the quantitative data derived from computational models.

The reactivity of this compound is characterized by its susceptibility to nucleophilic acyl substitution.[2] It readily reacts with water in a hydrolysis reaction to form benzoic acid and hydrochloric acid[1], with alcohols to yield esters, and with amines to produce amides.[1] It also participates in Friedel-Crafts acylation reactions with aromatic compounds to generate benzophenones.[1] Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, provide profound insights into the transition states, activation energies, and electronic factors governing these transformations.

Theoretical Frameworks for Assessing Reactivity

Computational chemistry offers a powerful toolkit for dissecting the electronic structure and predicting the chemical behavior of molecules like this compound.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that rationalizes chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4]

-

HOMO: The highest energy orbital containing electrons, which typically acts as a nucleophile or electron donor.[4][5]

-

LUMO: The lowest energy orbital devoid of electrons, which acts as an electrophile or electron acceptor.[4][5]

In the context of this compound's reactions with nucleophiles, the key interaction is between the HOMO of the nucleophile and the LUMO of this compound.[5] Computational studies show that the LUMO of this compound is primarily localized on the carbonyl carbon. This indicates that the carbonyl carbon is the most electrophilic site and the primary target for nucleophilic attack, initiating the acyl substitution reaction. FMO analysis allows chemists to predict the regioselectivity and feasibility of these reactions by examining the energies and spatial distributions of these frontier orbitals.[6]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It localizes the molecular orbitals into bonding orbitals, lone pairs, and anti-bonding orbitals, offering a chemically intuitive representation of the electronic structure. For this compound, NBO analysis can quantify the polarization of the C=O and C-Cl bonds, revealing the partial positive charge on the carbonyl carbon and confirming its electrophilicity. It also allows for the study of hyperconjugative interactions, such as the delocalization of lone-pair electron density from the oxygen or chlorine atoms into anti-bonding orbitals, which can influence the molecule's stability and reactivity.

Reaction Mechanisms: A Computational Perspective

The solvolysis (hydrolysis and alcoholysis) of this compound is one of its most fundamental reactions and has been the subject of numerous theoretical studies. The mechanism can vary significantly depending on the solvent and substituents on the aromatic ring, ranging from a direct displacement (Sₙ2-like) to a stepwise process involving a tetrahedral intermediate (carbonyl addition-elimination) or even an Sₙ1-like pathway through a benzoyl cation.[7][8][9]

Nucleophilic Acyl Substitution: The Consensus Mechanism

The most generally accepted mechanism for reactions like alcoholysis is a second-order process, first-order with respect to both the acid chloride and the alcohol.[10] This proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: The nucleophile (e.g., water or an alcohol) attacks the electrophilic carbonyl carbon. This leads to the formation of a high-energy, tetrahedral intermediate where the carbonyl carbon is sp³ hybridized.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is a good leaving group.

Computational studies using DFT can model this entire pathway, calculating the geometries and energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products.

The Sₙ1/Sₙ2 Mechanistic Spectrum

In weakly nucleophilic but highly ionizing solvents, such as 97% hexafluoroisopropanol-water (97H), the reaction mechanism can shift towards an Sₙ1 pathway.[7][8] In this scenario, the C-Cl bond cleaves heterolytically to form a resonance-stabilized benzoyl cation intermediate, which is then rapidly trapped by the solvent.[7] Theoretical studies support this by calculating the heterolytic bond dissociation energies, which correlate with the observed solvolysis rates.[7][8]

Conversely, solvent effects on the hydrolysis and alcoholysis of this compound are also consistent with a direct displacement Sₙ2-like mechanism, which competes with the carbonyl addition pathway, especially in less aqueous media.[9] The actual operative mechanism is a continuum, and computational models are essential for predicting which pathway will dominate under specific conditions. For example, theoretical studies have shown that while this compound solvolysis can have Sₙ2 character, acetyl chloride is over 20-fold more sensitive to nucleophilic attack, highlighting mechanistic differences between acyl chlorides.[11][12]

Quantitative Data from Theoretical Calculations

Computational chemistry provides a wealth of quantitative data that underpins our understanding of this compound's structure and reactivity. DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or aug-cc-pVTZ, are commonly employed.[13][14][15]

Table 1: Calculated Structural Parameters of this compound

| Parameter | Calculated Value | Method | Reference |

| C=O Bond Length | 1.177 (3) Å | B3LYP/aug-cc-pVTZ | [14][15] |

| C-Cl Bond Length | 1.790 Å (avg.) | B3LYP/aug-cc-pVTZ | [14][15] |

| CPh-C Bond Length | 1.485 Å (avg.) | B3LYP/aug-cc-pVTZ | [14][15] |

| Barrier to Rotation | 4.8 kcal/mol | HF/6-31G(d) | [7][16] |

Note: Experimental and calculated values show good agreement. The planar conformation is the preferred, lower-energy state.[7][16]

Table 2: Kinetic Data for this compound Solvolysis

| Reaction | Solvent | Rate Constant (k) | Temperature | Reference |

| Alcoholysis | n-Propanol | 0.0321 min⁻¹ | 25 °C | [10] |

| Alcoholysis | Absolute Ethanol | 0.0492 min⁻¹ | 25 °C | [10] |

| Hydrolysis | 95% Ethanol | 0.00949 min⁻¹ | 25 °C | [10] |

| Alcoholysis | 95% Ethanol | 0.0757 min⁻¹ | 25 °C | [10] |

Note: These are pseudo-first-order rate constants obtained with a large excess of the alcohol solvent.[10]

Experimental Protocols for Kinetic Analysis

Theoretical calculations are often validated by experimental kinetic studies. A common method for monitoring the solvolysis of this compound is by measuring the increase in conductivity of the solution as hydrochloric acid, an ionic product, is formed.[10]

Protocol: Kinetic Study of this compound Alcoholysis via Conductometry

1. Materials and Apparatus:

-

This compound and substituted benzoyl chlorides

-

High-purity anhydrous alcohol (e.g., n-propanol, ethanol)

-

Conductivity meter with a dipping cell

-

Thermostatted reaction vessel or water bath (to maintain constant temperature, e.g., 25 ± 0.1 °C)

-

Volumetric flasks, pipettes, and syringes

-

Stopwatch

2. Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a non-reactive, anhydrous solvent if necessary. The alcohol to be studied will serve as both the reactant and the solvent.

-

Temperature Equilibration: Place the alcohol in the thermostatted reaction vessel and allow it to equilibrate to the desired temperature. Place the conductivity probe in the alcohol.

-

Reaction Initiation: Using a syringe, rapidly inject a known, small volume of this compound into the alcohol with vigorous stirring to ensure immediate and uniform mixing. The concentration of the alcohol should be in large excess relative to the this compound to ensure pseudo-first-order kinetics.[10] Start the stopwatch at the moment of injection.

-

Data Acquisition: Record the resistance or conductivity of the solution at regular time intervals. The reaction is followed until there is no further significant change in conductivity, indicating the reaction has reached completion (the "infinite" reading).[10]

3. Data Analysis:

-

The rate of product formation is followed by the change in conductance.[10]

-

The pseudo-first-order rate constant (k) is determined by plotting ln(Rt - R∞) versus time (t), where Rt is the resistance at time t and R∞ is the resistance at completion. The slope of this line is -k.

-

Alternatively, if conductivity (G) is measured, plot ln(G∞ - Gt) versus time; the slope will be -k.

-

The applicability of Hammett's equation can be tested by plotting log(k) for various substituted benzoyl chlorides against the respective Hammett sigma (σ) values.[10]

Conclusion

The reactivity of this compound is a multifaceted topic that has been significantly illuminated by theoretical and computational chemistry. Methods like DFT, FMO, and NBO analysis provide a detailed, quantitative framework for understanding its electronic structure, reaction mechanisms, and the factors that control its reactivity. These computational models, when coupled with rigorous experimental kinetic studies, offer a comprehensive picture that is invaluable for researchers, scientists, and professionals in drug development and chemical synthesis. The ability to theoretically predict how changes in substituents or solvent conditions will affect reaction pathways and rates is a powerful tool for the rational design of chemical processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media [ouci.dntb.gov.ua]

- 9. SN2 character of hydrolysis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzoyl Chloride Safety in a Research Laboratory